molecular formula C11H21NO7 B1283206 N-Boc-D-glucosamine CAS No. 75251-80-8

N-Boc-D-glucosamine

Cat. No. B1283206
CAS RN: 75251-80-8
M. Wt: 279.29 g/mol
InChI Key: CQWFSMWAGKKQJB-VARJHODCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar that plays a crucial role in the structural integrity and function of biological systems. While the provided papers do not directly discuss N-Boc-D-glucosamine, they do provide insights into various derivatives of D-glucosamine and their applications, which can be extrapolated to understand the properties and potential uses of N-Boc-D-glucosamine.

Synthesis Analysis

The synthesis of D-glucosamine derivatives is a topic of interest in several studies. For instance, the synthesis of N-acetyl-D-glucosamine (GlcNAc) from chitin using crude enzyme preparations is described, highlighting the importance of enzymatic methods in producing glucosamine derivatives . Another study discusses the synthesis of N-acetyl-1-O-aminoacyl-D-glucosamines, which involves the condensation of N-acetyl-4,6-O-benzylidene-D-glucosamine with N-benzyloxycarbonyl amino acids . These methods could potentially be adapted for the synthesis of N-Boc-D-glucosamine by using Boc-protected amino groups.

Molecular Structure Analysis

The molecular structure of D-glucosamine derivatives is crucial for their biological activity. The study on N-fluoroacetyl-D-glucosamine, for example, provides insights into the molecular interactions with lysozyme, as evidenced by changes in 19F NMR chemical shifts . This suggests that the structural modifications of D-glucosamine can significantly affect its interaction with biological molecules, which is also relevant for understanding the molecular structure of N-Boc-D-glucosamine.

Chemical Reactions Analysis

The reactivity of D-glucosamine derivatives is another area of interest. The synthesis of fluorescent derivatives of L-glucosamine for use as glucose tracers indicates that D-glucosamine can be modified to possess different chemical properties, such as fluorescence . Additionally, the synthesis of irreversible inhibitors of glucosamine synthetase involves the acylation of amino acids with derivatives of alpha, beta-unsaturated acids . These studies demonstrate the versatility of D-glucosamine derivatives in chemical reactions, which can be informative for the reactivity of N-Boc-D-glucosamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of D-glucosamine derivatives are influenced by their structural modifications. For instance, the synthesis of glucosamine-poly(N-isopropylacrylamide)/Eu(III) complexes results in materials with thermosensitive properties that are biocompatible in vitro . This indicates that the introduction of different functional groups to D-glucosamine can lead to materials with unique physical and chemical properties, which is relevant for the analysis of N-Boc-D-glucosamine.

Scientific Research Applications

Embryo Development and Sex Ratio Influence

Glucosamine, a component of hyaluronic acid, plays a role in embryo development and sex ratio determination. Its addition to in vitro maturation medium can significantly affect the development of oocytes and embryos, as observed in bovine embryos. It affects the metabolism to UDP-N-acetyl glucosamine (UDP-GlcNAc), essential for O-linked glycosylation, and influences the sex ratio bias in vitro due to its interaction with the X-linked enzyme OGT (Kimura, Iwata & Thompson, 2008).

Therapeutic Potential in Various Diseases

Glucosamine has shown potential as a therapeutic agent beyond its traditional use for osteoarthritis relief. Its anti-oxidant and anti-inflammatory properties suggest it could be beneficial in treating cardiovascular disease, neurological deficits, skin disorders, and even cancer. These functions are primarily exerted by modulating inflammatory responses, particularly through the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei, Karimi & Jamialahmadi, 2016).

Life Span Extension in Nematodes and Mice

D-Glucosamine supplementation has been observed to extend the life span in both nematodes and mice. This effect is attributed to its role as an inhibitor of glycolysis, activating AMP-activated protein kinase (AMPK/AAK-2) and increasing mitochondrial biogenesis. This suggests its potential use in dietary supplements to mimic a low-carbohydrate diet and promote longevity (Weimer et al., 2014).

Extracellular Matrix Gene Expression in Fibroblasts

Glucosamine's influence on fibroblast cultures suggests potential applications in orthopaedic medical therapy. Its association with Polideoxirybonucleotide (PDRN) can inhibit MMP13 and IGF-I gene expression in fibroblasts, which are crucial for cartilage collagen degradation and tissue-engineering for cartilage repair, respectively (Avantaggiato et al., 2014).

Extracellular Matrix Components Synthesis

In human primary chondrocytes, Glucosamine and its derivatives show effects on extracellular matrix (ECM) synthesis. The study indicates that Glucosamine can stimulate the synthesis of Glycosaminoglycan, Collagen type II, and Small Leucine-Rich Proteoglycans, suggesting its potential in new cartilage repair strategies (Stoppoloni et al., 2015).

Future Directions

N-Boc-D-glucosamine has promising applications in various fields of research and industry. Its use in the synthesis of multifunctional targets and its potential role in slowing the progression of osteoarthritis suggest that it may have significant future applications .

properties

IUPAC Name

tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWFSMWAGKKQJB-VARJHODCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553959
Record name 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-D-glucosamine

CAS RN

75251-80-8
Record name 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-D-glucosamine
Reactant of Route 2
Reactant of Route 2
N-Boc-D-glucosamine
Reactant of Route 3
Reactant of Route 3
N-Boc-D-glucosamine
Reactant of Route 4
N-Boc-D-glucosamine
Reactant of Route 5
Reactant of Route 5
N-Boc-D-glucosamine
Reactant of Route 6
N-Boc-D-glucosamine

Citations

For This Compound
15
Citations
H Bouleghlem, NE Aouf, S Zidane - International Journal of Chemical …, 2016 - ijcea.org
Since the microwave was used for the first time in 1986 in the field of the organic synthesis, the reactions assisted by microwaves are used more and more in the strategies of synthesis. …
Number of citations: 11 www.ijcea.org
J Ko, TF Molinski - The Journal of organic chemistry, 2013 - ACS Publications
… (15, 20) The product yields were variable (38–78%) with the best yield obtained with N-Boc-d-glucosamine (entry 1, 78%). Reaction of N-tosyl-d-glucosamine under similar conditions, …
Number of citations: 15 pubs.acs.org
C Boyère, N Duhem, A Debuigne, V Préat… - Polymer …, 2014 - pubs.rsc.org
… The esterification reaction was carried out on N-Boc-D-glucosamine instead of D-… The esterification of N-Boc-D-glucosamine was performed in the presence of 6 equivalents …
Number of citations: 6 pubs.rsc.org
O Cohen, R Abu-Reziq, D Gelman - Tetrahedron: Asymmetry, 2017 - Elsevier
… For example, the polycondensation of the monomers derived from d-maltose, N-Boc-d-glucosamine, l-isoleucinol and N-Boc-l-tyrosinol using hydrochloric acid as a catalyst, gave …
Number of citations: 5 www.sciencedirect.com
C Lin, CY Kuo, KS Liao, WB Yang - Molecules, 2011 - mdpi.com
… First, N-Boc-D-glucosamine reacts with 2,3-naphthalenediamine by our previous method to form a N-Boc-D-gluco-NAIM, and after deprotection of the t-butoxylcarbonyl (Boc) group by …
Number of citations: 14 www.mdpi.com
K Clinch, A Vasella, R Schauer - Tetrahedron letters, 1987 - Elsevier
… a weak inhibitor of sialidases, was synthesized from N-BOC-D-glucosamine. …
Number of citations: 33 www.sciencedirect.com
S Chamberland, S Grüschow, DH Sherman… - Organic …, 2009 - ACS Publications
… Attempts To Prepare SNAC Thioesters 22 and 23 from N-Boc-d-glucosamine (24) … Attempts To Prepare SNAC Thioesters 22 and 23 from N-Boc-d-glucosamine (24) …
Number of citations: 12 pubs.acs.org
S ZIDANE - university of M'sila
Number of citations: 0
H BOULEGHLEM - university of M'sila
Number of citations: 0
H Bouleghlem - university of M'sila
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.